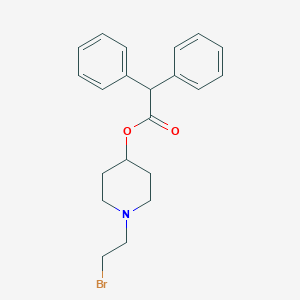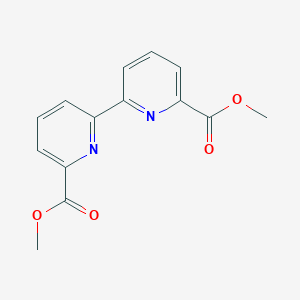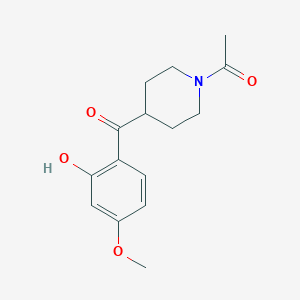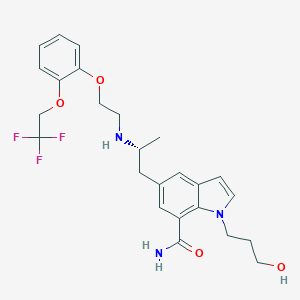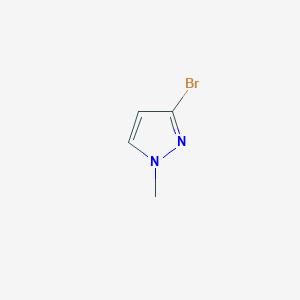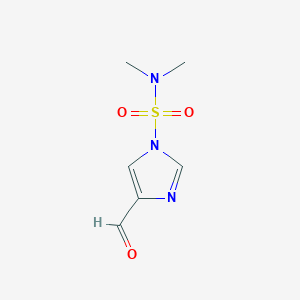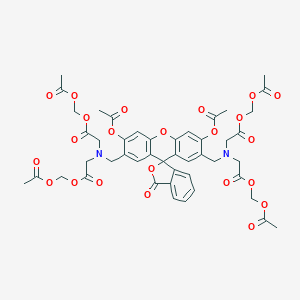
钙黄绿素 AM
描述
Calcein acetoxymethyl ester (Calcein/AM) is a fluorescent dye that is widely used in various biological and medical studies. It is a non-fluorescent, cell-permeant compound that, once inside the cell, is converted by intracellular esterases into calcein, a fluorescent form that is retained within the cytosol of viable cells . Calcein/AM has been utilized in microscopy and fluorometry to provide morphological and functional information about cells . It has also been shown to have cytotoxic activity against various human tumor cell lines and primary cultures derived from solid and hematological human tumors .
Synthesis Analysis
The synthesis of Calcein/AM is not directly discussed in the provided papers. However, it is implied that the compound is readily synthesized and used for various assays, including cytotoxicity assays and studies on cellular oxidative activity .
Molecular Structure Analysis
The molecular structure of Calcein/AM allows it to be a cell-permeant compound. Once inside the cell, it is hydrolyzed by esterases to produce calcein, which is anionic and fluorescent. This property is crucial for its retention within the cell and its function as a fluorescent marker .
Chemical Reactions Analysis
Calcein/AM undergoes esterase-dependent hydrolysis within the cell, leading to the formation of calcein, which is responsible for the fluorescence observed in viability assays. The reaction is sensitive to the intracellular redox state, and the AM form of calcein is a sensitive tool for detecting intracellular reactive oxygen species (ROS) generation .
Physical and Chemical Properties Analysis
Calcein/AM is sensitive to oxidation, and its fluorescence can be quenched by chelation with labile iron, which is used to estimate the intracellular 'labile iron pool' (LIP). However, it has been noted that the calcein-AM method may not capture lysosomal low-mass iron, potentially underestimating the total cellular labile iron . Additionally, Calcein/AM's interaction with DNA has been studied, showing that it can bind to DNA via intercalation, which has implications for its use in loop-mediated isothermal amplification (LAMP) reactions .
Relevant Case Studies
Calcein/AM has been used in a variety of case studies, including the assessment of cytotoxicity in primary cultures of human hematological and solid tumors, where it showed substantial activity against solid tumors . It has also been used to study the mechanism of calcein-induced cytotoxicity, indicating that it may interfere with both mitochondrial and nuclear DNA . In the context of apoptosis, calcein/AM induced a strong apoptotic response in U-937 GTB lymphoma cells . Furthermore, the interaction of calcein with calcium carbonate has implications for biomineralization studies, as it affects the structure and morphology of calcite and aragonite .
科学研究应用
细胞活力检测
钙黄绿素 AM 经常用于评估细胞活力和细胞毒性 . 活细胞通过普遍存在的细胞内酯酶活性而得以识别,这可以通过将几乎无荧光的细胞渗透性this compound 酶促转化为强荧光的钙黄绿素来确定 .
细胞迁移研究
This compound 可用于细胞迁移研究 . This compound 的荧光特性使其成为跟踪细胞运动和研究细胞迁移机制的多功能工具。
细胞侵袭研究
与细胞迁移类似,this compound 也用于细胞侵袭研究 . 它有助于理解细胞如何侵入不同的组织,这在癌症研究中特别有用。
细胞内钙离子成像
作用机制
Target of Action
Calcein AM primarily targets intracellular esterases . These enzymes are present within healthy, live cells and play a crucial role in the compound’s mechanism of action .
Mode of Action
Calcein AM is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow Calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent calcein molecule, which is then trapped inside the cell and emits strong green fluorescence .
Biochemical Pathways
The primary biochemical pathway involved in the action of Calcein AM is the hydrolysis of the AM groups by intracellular esterases . This process restores the fluorescent calcein molecule, which is then retained within the cell . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Pharmacokinetics
Calcein AM is a lipophilic compound that can permeate the cell membrane . Once inside the cell, it is rapidly cleaved by intracellular esterases, yielding the fluorescent calcein molecule . The compound’s lipophilic properties and its rapid hydrolysis by intracellular esterases significantly impact its bioavailability .
Result of Action
The primary result of Calcein AM’s action is the emission of strong green fluorescence within live cells . Since dead cells lack esterase activity, only live cells are labeled and detected . The fluorescence intensity is proportional to esterase activity, thereby this assay is used to evaluate cell viability .
Action Environment
The action of Calcein AM can be influenced by various environmental factors. For instance, the compound should be protected from light and stored at -20°C to maintain its stability . Additionally, the concentration of Calcein AM can be optimized for different types of cells .
安全和危害
未来方向
Calcein AM has been proposed as a sensitive tool for intracellular ROS generation in living cells with useful applications for real-time imaging in confocal microscopy . It has also been suggested that the calcein release assay could be used by more research groups to create a database for more efficient cross-correlations between nanocarriers .
属性
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGNLJZBFXNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043565 | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148504-34-1 | |
| Record name | Calcein AM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcein AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcein AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





